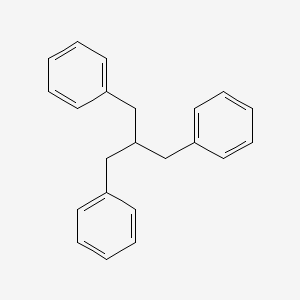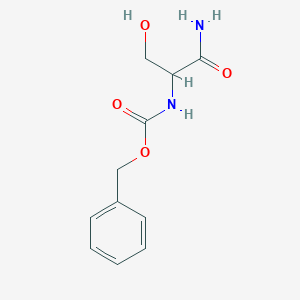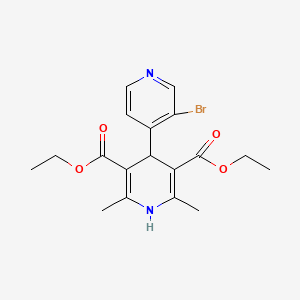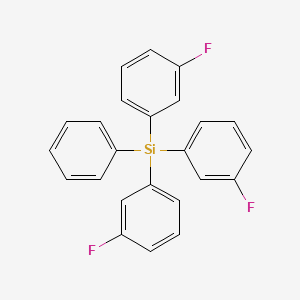
Phenyltris(2-cyclohexylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltris(2-cyclohexylethyl)silane is an organosilicon compound with the molecular formula C30H50Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a phenyl group and three 2-cyclohexylethyl groups attached to the silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyltris(2-cyclohexylethyl)silane can be synthesized through hydrosilylation reactions. One common method involves the reaction of phenylsilane with 2-cyclohexylethylene in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyltris(2-cyclohexylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or cyclohexylethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenyltris(2-cyclohexylethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which phenyltris(2-cyclohexylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which enable the compound to modify the properties of other molecules.
Comparaison Avec Des Composés Similaires
Phenyltris(2-cyclohexylethyl)silane can be compared with other similar compounds, such as:
Phenyltris(trimethylsiloxy)silane: This compound has three trimethylsiloxy groups instead of 2-cyclohexylethyl groups, resulting in different chemical properties and reactivity.
Phenylsilane: A simpler compound with only a phenyl group attached to the silicon atom, lacking the additional bulk and steric effects of the cyclohexylethyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups attached to the silicon atom.
This compound is unique due to the presence of bulky cyclohexylethyl groups, which influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
18758-76-4 |
|---|---|
Formule moléculaire |
C30H50Si |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
tris(2-cyclohexylethyl)-phenylsilane |
InChI |
InChI=1S/C30H50Si/c1-5-13-27(14-6-1)21-24-31(30-19-11-4-12-20-30,25-22-28-15-7-2-8-16-28)26-23-29-17-9-3-10-18-29/h4,11-12,19-20,27-29H,1-3,5-10,13-18,21-26H2 |
Clé InChI |
LSYOLVSDLNXJQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC[Si](CCC2CCCCC2)(CCC3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)




![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)





